N-[5-(5-氯噻吩-2-基)-1,3,4-恶二唑-2-基]-4-(2-乙基哌啶-1-基)磺酰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide” is a complex organic molecule that contains several functional groups. These include a 5-chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 2-ethylpiperidin-1-ylsulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the 5-chlorothiophen-2-yl group could potentially have interesting implications for the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,4-oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学研究应用
心脏电生理活性
对 N-取代咪唑基苯甲酰胺或苯磺酰胺的研究表明,这些化合物表现出与塞马替利相当的有效 III 类电生理活性,表明在开发针对心脏心律失常的新型选择性 III 类药物方面具有潜在应用 (Morgan 等人,1990)。
对植物病原体的抗菌活性
含有 1,3,4-恶二唑部分的砜衍生物已证明对由稻瘟病黄单胞菌引起的稻瘟病具有有效的抗菌活性。 oryzae,超越了一些商用剂的有效性。这些化合物已显示出通过温室条件和田间试验减少稻瘟病的希望,表明它们作为农业抗菌剂的潜力 (Shi 等人,2015)。
抗菌活性
已合成并评估了含有氯羟基苯甲醛或氯羟基苯甲酸骨架的新型磺酰胺,以评估其抗菌功效。这些化合物已显示出对各种菌株的特定活性,包括对甲氧西林敏感和耐甲氧西林的金黄色葡萄球菌,表明它们在解决抗生素耐药性方面的潜力 (Krátký 等人,2012)。
抗癌活性
对吲达帕胺衍生物的研究发现合成的化合物具有促凋亡活性,其中一种化合物特别表现出对黑色素瘤细胞系显着的生长抑制作用。这表明在开发新的抗癌剂方面具有潜在应用 (Yılmaz 等人,2015)。
血清素受体拮抗作用
对 N-哌嗪基苯基联苯甲酰胺和联苯磺酰胺的研究产生了具有有效和选择性 5-HT(1B/1D) 拮抗特性的新类似物。这些化合物通过受体结合谱和功能性体外测试,已显示出在针对由血清素受体介导的疾病的治疗中具有潜力 (Liao 等人,2000)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-2-14-5-3-4-12-25(14)31(27,28)15-8-6-13(7-9-15)18(26)22-20-24-23-19(29-20)16-10-11-17(21)30-16/h6-11,14H,2-5,12H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZHLXFQMRQJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。